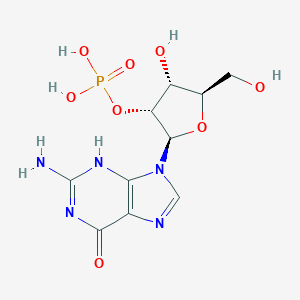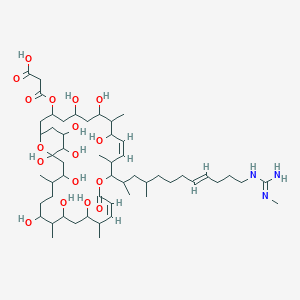
3,5-Dimethyl-4'-methoxybenzophenone
Overview
Description
3,5-Dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2. It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-4’-methoxybenzophenone consists of a benzophenone core with two methyl groups at the 3 and 5 positions and a methoxy group at the 4’ position .
Scientific Research Applications
Selective Herbicidal Activity
3,5-Dimethyl-4’-methoxybenzophenone, also known as NK-049, has been studied for its selective herbicidal activity . It was applied to rice and barnyardgrass to elucidate its selective herbicidal action between the two plants . Marked differences were observed in the rates and amounts of absorption and translocation between the rice (tolerant) and barnyardgrass (susceptible) plants . This suggests that one of the main factors for the selective action of NK-049 is the differences in the rate and amount of absorption and translocation of the chemical between rice and barnyardgrass .
Inhibition of Carotenoid Biosynthesis
Another significant application of 3,5-Dimethyl-4’-methoxybenzophenone is in the inhibition of carotenoid biosynthesis . The compound was found to completely inhibit the accumulation of both chlorophylls and carotenoids under strong light, leading to the formation of white seedlings . However, under weak light, an appreciable amount of chlorophylls and carotenoids were accumulated, which were decomposed rapidly on exposure of the pale green leaves to strong light .
Photodecomposition of Chlorophylls
The compound NK-049 specifically inhibits the dehydrogenation process in carotene biosynthesis, which leads to the photodecomposition of chlorophylls under strong light, resulting in chlorosis . This suggests that NK-049 could be used in research related to the photodecomposition of chlorophylls and the resulting effects on plant health and growth .
Safety and Hazards
3,5-Dimethyl-4’-methoxybenzophenone is not intended for human or veterinary use and is for research use only. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation of dusts and to wear protective clothing, eye protection, and face protection when handling this chemical .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,1-diaryl compounds, are used as catalysts in chemical synthesis, chemical probes, and biologically active molecules for medicines and pesticides .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various targets, leading to changes in biological systems .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It has been observed that similar compounds show different rates and amounts of absorption and translocation between different plants .
Result of Action
It has been suggested that one of the main factors for the selective action of similar compounds is the differences in the rate and amount of absorption and translocation of the chemical between different organisms .
Action Environment
It has been observed that similar compounds show different rates and amounts of absorption and translocation between different organisms in different environments .
properties
IUPAC Name |
(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCOUFNXYZJBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641490 | |
| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10472-83-0 | |
| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)
